L-N-Boc-5-fluorotryptophan

Description

BenchChem offers high-quality L-N-Boc-5-fluorotryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-N-Boc-5-fluorotryptophan including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3-(5-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFODZRINGCUSL-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569641 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-5-fluoro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53478-53-8 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-5-fluoro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of L-N-Boc-5-fluorotryptophan?

An In-Depth Technical Guide to the Chemical Properties and Applications of L-N-Boc-5-fluorotryptophan

This guide provides a comprehensive overview of L-N-Boc-5-fluorotryptophan, a pivotal synthetic amino acid derivative. Tailored for researchers, chemists, and professionals in drug development, this document delves into its core chemical properties, reactivity, analytical characterization, and its significant applications in modern biochemical and pharmaceutical research.

Introduction: A Versatile Building Block for Modern Science

L-N-Boc-5-fluorotryptophan is a derivative of the essential amino acid L-tryptophan, distinguished by two critical chemical modifications: a tert-butoxycarbonyl (Boc) protecting group on the α-amine and a fluorine atom at the 5-position of the indole ring. This strategic combination of features makes it an invaluable tool in peptide synthesis, drug discovery, and the study of biological systems.

The N-Boc group provides a robust yet readily cleavable shield for the amino function, enabling precise control during the stepwise assembly of peptide chains and preventing unwanted side reactions.[1] Concurrently, the introduction of a fluorine atom—the most electronegative element—imparts unique properties to the tryptophan side chain. It can enhance metabolic stability, modulate binding affinity through altered electronic interactions, and, most notably, serve as a highly sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] This allows for the non-invasive probing of protein structure and dynamics in a way that is impossible with native amino acids.[4]

This guide will explore the fundamental chemical characteristics of this compound, providing both theoretical understanding and practical, field-tested protocols for its use.

Molecular Structure and Physicochemical Properties

The identity and physical characteristics of L-N-Boc-5-fluorotryptophan are foundational to its application. Its structure is precisely defined, and its properties dictate handling, storage, and reaction conditions.

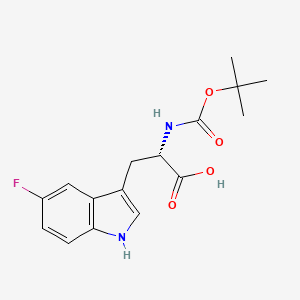

Chemical Structure Diagram

Caption: Chemical structure of L-N-Boc-5-fluorotryptophan.

Table 1: Core Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-[[(tert-butoxy)carbonyl]amino]-3-(5-fluoro-1H-indol-3-yl)propanoic acid | [5] |

| CAS Number | 53478-53-8 | [5][6] |

| Molecular Formula | C₁₆H₁₉FN₂O₄ | [5] |

| Molecular Weight | 322.33 g/mol | [5][6] |

| Appearance | White to off-white solid/powder | [1] |

| Predicted pKa | 3.82 ± 0.10 (Carboxylic Acid) | [6] |

| Predicted Boiling Point | 538.3 ± 50.0 °C | [6] |

| SMILES | CC(C)(C)OC(=O)NC(=O)O | [5] |

| InChIKey | BSFODZRINGCUSL-ZDUSSCGKSA-N | [5] |

Solubility and Storage

L-N-Boc-5-fluorotryptophan is generally soluble in organic solvents like dimethylformamide (DMF), dichloromethane (DCM), and methanol. Its solubility in water is limited. For long-term integrity, the compound should be stored in a tightly sealed container in a dry, cool environment, with recommended temperatures ranging from 2-8°C to room temperature depending on the supplier.[6][7]

Spectroscopic and Analytical Characterization

Rigorous analytical verification is crucial to confirm the identity, purity, and integrity of L-N-Boc-5-fluorotryptophan before its use in sensitive applications.

Analytical Workflow Diagram

Caption: Standard analytical workflow for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: Will show characteristic signals for the tert-butyl protons of the Boc group (a sharp singlet around 1.4 ppm), the α-proton, the β-methylene protons, and the aromatic protons of the indole ring. The coupling patterns of the aromatic protons will be influenced by the fluorine substituent.

-

¹³C NMR: Provides carbon skeleton information, confirming the presence of the carbonyls, the indole ring carbons, and the Boc group carbons.

-

¹⁹F NMR: This is a key technique. It will exhibit a single resonance, as there is only one fluorine atom. The chemical shift of this signal is exquisitely sensitive to the local electronic environment.[4] This sensitivity is the reason 5-fluorotryptophan is a widely used probe in protein NMR studies to detect conformational changes, ligand binding, and protein-protein interactions without the overwhelming background signals present in ¹H NMR.[3][8]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is typically used to confirm the molecular weight. The expected ion in positive mode would be [M+H]⁺ at m/z ≈ 323.1. High-resolution mass spectrometry can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for assessing purity, which is typically expected to be ≥97%. Because synthetic procedures can sometimes lead to racemization, chiral HPLC is essential to determine the enantiomeric purity and ensure that the L-configuration is intact.[9][10]

UV-Vis Spectroscopy

The presence of the fluorinated indole ring results in a characteristic UV absorption profile. Compared to native tryptophan, the fluorine atom causes a slight red shift (a shift to a longer wavelength) of about 5 nm in the absorption spectrum.[4] This can be a quick diagnostic tool to confirm the incorporation of the fluorinated analog into a peptide or protein.

Core Chemical Reactivity and Handling

Understanding the reactivity of L-N-Boc-5-fluorotryptophan is key to its successful application in synthesis. The chemistry is dominated by the interplay between the protected amine, the carboxylic acid, and the indole side chain.

The N-Boc Protecting Group: A Gateway to Synthesis

The Boc group is stable to a wide range of reaction conditions but can be quantitatively removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).

Boc Deprotection Mechanism Diagram

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Protocol: Standard Boc Deprotection Causality: This protocol uses an excess of TFA to ensure complete protonation and cleavage of the Boc group. A scavenger like triisopropylsilane (TIS) is often included to capture the reactive tert-butyl cation, preventing potential side reactions with the electron-rich indole ring.

-

Dissolution: Dissolve the Boc-protected substrate in a minimal amount of an appropriate solvent, such as dichloromethane (DCM).

-

Reagent Addition: Add a deprotection cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the solution. A typical ratio is 10 mL of cocktail per gram of substrate.

-

Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Remove the TFA and solvent under reduced pressure (in a well-ventilated fume hood). The resulting free amine is often obtained as a TFA salt and can be used directly in the next step or after a neutralization step.

Peptide Coupling Reactions

Once deprotected, the resulting free amine of another amino acid can be coupled to the carboxylic acid of L-N-Boc-5-fluorotryptophan using standard peptide coupling reagents.

Protocol: HATU-Mediated Peptide Coupling Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that rapidly activates the carboxylic acid, minimizing the risk of racemization at the chiral center. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to neutralize the amine salt and facilitate the reaction.

-

Activation: Dissolve L-N-Boc-5-fluorotryptophan (1.0 eq), HATU (0.95 eq), and a hindered base such as DIPEA (2.0 eq) in an anhydrous solvent like DMF. Stir for 5-10 minutes at room temperature.

-

Coupling: Add the amine component (as a salt, 1.0 eq) to the activated mixture.

-

Reaction: Stir at room temperature for 1-4 hours, monitoring by LC-MS.

-

Workup: Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate), washed sequentially with aqueous acid, bicarbonate, and brine, dried over sodium sulfate, and concentrated to yield the coupled product.

Safe Handling and Storage

While not classified as a hazardous substance, standard laboratory safety practices should be followed.[11]

-

Personal Protective Equipment: Wear safety glasses, gloves, and a lab coat.[12]

-

Handling: Handle in a well-ventilated area or fume hood to avoid inhaling dust.[13] Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from strong oxidizing agents and acids.[6]

Applications in Research and Drug Development

The unique chemical properties of L-N-Boc-5-fluorotryptophan make it a powerful tool across multiple scientific disciplines.

-

Bioactive Peptide Synthesis: It serves as a crucial building block for synthesizing peptides with enhanced characteristics. The fluorine atom can improve metabolic stability by blocking sites of enzymatic degradation and can enhance binding to target proteins through favorable electrostatic or hydrophobic interactions.[2][7]

-

¹⁹F-NMR Spectroscopy Probe: This is a primary application. By site-specifically incorporating 5-fluorotryptophan into a protein, researchers can gain detailed insights into:

-

Protein Folding and Dynamics: Observing changes in the ¹⁹F NMR signal as a protein folds or undergoes conformational changes.[3]

-

Ligand Binding: A shift in the ¹⁹F signal upon the addition of a small molecule or another protein indicates a direct or allosteric interaction near the probe.[8]

-

Enzyme Mechanisms: Using it as a substrate analog to study enzyme-substrate interactions.[14]

-

-

Drug Discovery: The fluorinated indole moiety is a common feature in many modern pharmaceuticals. Using L-N-Boc-5-fluorotryptophan allows for the rational design and synthesis of novel drug candidates, including enzyme inhibitors and receptor modulators, where the fluorine atom fine-tunes the compound's pharmacological profile.[15]

Conclusion

L-N-Boc-5-fluorotryptophan is more than just a protected amino acid; it is a precision tool for chemical and biological innovation. Its properties, born from the strategic placement of a fluorine atom and a Boc group, provide chemists and biologists with unique capabilities. From controlling peptide synthesis to illuminating the intricate dynamics of proteins with ¹⁹F NMR, this compound is a cornerstone of modern molecular design and analysis. A thorough understanding of its chemical properties, reactivity, and handling is essential for leveraging its full potential in the ongoing quest for novel therapeutics and a deeper understanding of biological systems.

References

- PubChem. (n.d.). Ottawa, CA Time.

-

PubChem. (2025). L-N-Boc-5-fluorotryptophan. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

MySkinRecipes. (n.d.). L-N-Boc-5-chlorotryptophan. Retrieved January 2, 2026, from [Link]

-

PubChem. (2025). 5-Fluorotryptophan. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

PubMed. (n.d.). A Convenient One-Step Synthesis of L-aminotryptophans and Improved Synthesis of 5-fluorotryptophan. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications. Chemical Communications. Retrieved January 2, 2026, from [Link]

-

Chemdad. (n.d.). BOC-5-FLUORO-L-TRYPTOPHAN. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. PMC. Retrieved January 2, 2026, from [Link]

-

PubChem. (2025). 5-Fluorotryptophan, D-. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

PubChem. (2025). N-tert-Butoxycarbonyl-L-tryptophan. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

MySkinRecipes. (n.d.). L-N-Boc-5-fluorotryptophan. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (2013). 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. PMC. Retrieved January 2, 2026, from [Link]

-

MDPI. (2024). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. International Journal of Molecular Sciences. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (2025). One-Pot Access to L-5,6-Dihalotryptophans and L-Alknyltryptophans Using Tryptophan Synthase. Retrieved January 2, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Tryptophan-(Boc). Retrieved January 2, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Tryptophan. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. PMC. Retrieved January 2, 2026, from [Link]

-

ACS Publications. (2024). Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society. Retrieved January 2, 2026, from [Link]

-

PLOS. (2013). Use of Natural Products as Chemical Library for Drug Discovery and Network Pharmacology. PLOS ONE. Retrieved January 2, 2026, from [Link]

Sources

- 1. CAS 13139-14-5: N-tert-Butoxycarbonyl-L-tryptophan [cymitquimica.com]

- 2. L-N-Boc-5-fluorotryptophan [myskinrecipes.com]

- 3. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 4. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-N-Boc-5-fluorotryptophan | C16H19FN2O4 | CID 15177506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BOC-5-FLUORO-L-TRYPTOPHAN Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. L-N-Boc-5-chlorotryptophan [myskinrecipes.com]

- 8. The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. carlroth.com [carlroth.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. 5-Fluorotryptophan | C11H11FN2O2 | CID 688357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Use of Natural Products as Chemical Library for Drug Discovery and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and purification of L-N-Boc-5-fluorotryptophan.

An In-Depth Technical Guide to the Synthesis and Purification of L-N-Boc-5-fluorotryptophan

Abstract

L-N-Boc-5-fluorotryptophan is a critical building block in modern pharmaceutical research and peptide synthesis. The incorporation of a fluorine atom into the tryptophan indole ring can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of peptides and small molecule drugs.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is essential for its use in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions at the alpha-amino group.[1][3] This guide provides a comprehensive, field-proven methodology for the synthesis of L-N-Boc-5-fluorotryptophan via the Boc-protection of commercially available L-5-fluorotryptophan. We will delve into the causality behind the experimental design, offer a detailed step-by-step protocol, and outline rigorous methods for purification and characterization, ensuring researchers can produce this valuable compound with high yield and purity.

Introduction: The Strategic Importance of Fluorinated Amino Acids

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly alter a molecule's conformation, pKa, and metabolic stability.[2] When incorporated into amino acids like tryptophan, these effects are particularly potent.

5-Fluorotryptophan, when substituted for tryptophan in a peptide sequence, serves two primary functions:

-

Pharmacokinetic Modulation : The C-F bond is highly resistant to enzymatic oxidation by cytochrome P450 enzymes, a common metabolic pathway for the indole ring of tryptophan. This can increase the in vivo half-life of a peptide therapeutic.

-

Biophysical Probe : The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, making it an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[4] Since proteins do not naturally contain fluorine, site-specific incorporation of 5-fluorotryptophan provides a clean spectroscopic window to study protein structure, dynamics, and ligand binding without background interference.[5][6][7][8]

To be useful in peptide synthesis, the alpha-amino group of L-5-fluorotryptophan must be protected. The Boc group is a widely used protecting group due to its stability under a broad range of conditions and its clean removal with mild acid. The target molecule, L-N-Boc-5-fluorotryptophan, is therefore a key intermediate for accessing these advanced applications.

Synthesis: Boc Protection of L-5-fluorotryptophan

The most direct and reliable method for preparing L-N-Boc-5-fluorotryptophan is the reaction of L-5-fluorotryptophan with di-tert-butyl dicarbonate, commonly known as (Boc)₂O.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of the deprotonated amino group of L-5-fluorotryptophan on one of the electrophilic carbonyl carbons of (Boc)₂O.

-

Choice of Base (NaOH) : A base is required to deprotonate the alpha-amino group (-NH₃⁺) of the zwitterionic amino acid to the more nucleophilic free amine (-NH₂). Sodium hydroxide is a strong, inexpensive, and effective choice. The reaction must be maintained at a basic pH (typically 9-10) to ensure a sufficient concentration of the free amine.

-

Solvent System (Water/Dioxane) : L-5-fluorotryptophan is soluble in aqueous base, while (Boc)₂O is an oil soluble only in organic solvents. A biphasic or miscible solvent system is therefore necessary. A 1:1 mixture of water and a water-miscible organic solvent like 1,4-dioxane or tert-butanol provides a homogenous reaction medium for both reactants, maximizing the reaction rate.[9]

-

Work-up Strategy (Acidification) : After the reaction is complete, the product exists as a carboxylate salt in the basic aqueous solution. The key to separation is to acidify the mixture to a pH of 2-3 with an acid like HCl or KHSO₄.[9] This protonates the carboxylate group, rendering the final L-N-Boc-5-fluorotryptophan molecule neutral and significantly less soluble in water, allowing it to be efficiently extracted into an organic solvent like ethyl acetate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of L-N-Boc-5-fluorotryptophan.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| L-5-fluorotryptophan | 222.21 | 5.00 g | 22.5 | Starting material |

| Di-tert-butyl dicarbonate | 218.25 | 5.40 g | 24.7 | 1.1 equivalents |

| Sodium Hydroxide (NaOH) | 40.00 | As 1 M solution | ~50 | For pH adjustment |

| 1,4-Dioxane | - | 100 mL | - | Solvent |

| Deionized Water | - | 100 mL | - | Solvent |

| Ethyl Acetate | - | 3 x 150 mL | - | Extraction solvent |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - | For acidification |

| Anhydrous Sodium Sulfate | - | As needed | - | Drying agent |

Procedure

-

Dissolution : In a 500 mL round-bottom flask, dissolve 5.00 g (22.5 mmol) of L-5-fluorotryptophan in a mixture of 100 mL of deionized water and 100 mL of 1,4-dioxane.[9]

-

Basification : While stirring, add 1 M NaOH solution dropwise until the pH of the solution is stable at 9.5-10.0. Ensure all the amino acid has dissolved.

-

Reagent Addition : Add 5.40 g (24.7 mmol, 1.1 eq) of di-tert-butyl dicarbonate to the solution.

-

Reaction : Seal the flask and stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Quenching & Acidification : After the reaction is complete, carefully adjust the pH of the mixture to ~2.5 by the slow, dropwise addition of 1 M HCl while stirring in an ice bath.[9] A white precipitate of the product may form.

-

Extraction : Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 150 mL).[9]

-

Drying and Concentration : Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a white solid or foam.

Purification and Characterization

Purification is critical to remove unreacted starting material, excess (Boc)₂O, and any potential side products. The primary method is the extractive work-up, but further purification may be required.

Purification Workflow

Caption: Purification and analysis workflow for L-N-Boc-5-fluorotryptophan.

Purity Assessment and Characterization

A self-validating protocol requires rigorous analytical confirmation of the product's identity and purity.

A. Thin-Layer Chromatography (TLC)

-

Purpose : To monitor reaction progress and assess the purity of the crude product.

-

Protocol :

-

Stationary Phase : Silica gel 60 F₂₅₄ plates.

-

Mobile Phase : A common system is 5-10% methanol in dichloromethane (DCM) with 0.5% acetic acid.

-

Visualization : UV light (254 nm) and staining with ninhydrin (stains the free amine of the starting material purple/blue, but not the Boc-protected product).

-

Expected Result : The product should appear as a single spot with a higher Rf value than the starting L-5-fluorotryptophan.

-

B. High-Performance Liquid Chromatography (HPLC)

-

Purpose : To obtain a quantitative measure of purity and to confirm enantiomeric integrity.

-

Protocol (Purity) :

-

Column : C18 reverse-phase column.

-

Mobile Phase : Gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).

-

Detection : UV at 280 nm.

-

-

Protocol (Enantiomeric Purity) : Chiral stationary phases (CSPs), often based on macrocyclic glycopeptides, are required to separate the L- and D-enantiomers.[10] This is a critical step to ensure no racemization occurred during the synthesis.

C. Spectroscopic Characterization

| Analysis Method | Expected Results |

| ¹H NMR | Characteristic peaks for the Boc group (~1.4 ppm, singlet, 9H), the alpha- and beta-protons of the amino acid backbone, and the aromatic protons of the indole ring. The indole N-H proton often appears as a broad singlet (>8 ppm).[9] |

| ¹⁹F NMR | A single resonance is expected. The chemical shift is highly sensitive to the solvent environment but provides unambiguous confirmation of fluorine incorporation.[5][6][8] |

| Mass Spectrometry | The expected molecular weight is 322.33 g/mol .[11] For ESI-MS, look for the [M+H]⁺ ion at m/z 323.1 or the [M-H]⁻ ion at m/z 321.1. |

| UV-Vis Spectroscopy | The fluorine atom on the indole ring causes a characteristic red-shift (~5 nm) in the absorption spectrum compared to non-fluorinated tryptophan.[5] |

Conclusion

This guide outlines a robust and reproducible method for the synthesis and purification of L-N-Boc-5-fluorotryptophan. By understanding the chemical principles behind each step—from the choice of base and solvent in the synthesis to the logic of the extractive and chromatographic purification—researchers can confidently produce this high-value compound. The inclusion of detailed protocols for characterization ensures the final product meets the high standards of purity and identity required for demanding applications in peptide synthesis, drug development, and advanced biophysical studies.

References

-

PubChem. L-N-Boc-5-fluorotryptophan. National Center for Biotechnology Information. Available from: [Link]

-

Tanács, D., et al. (2024). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. International Journal of Molecular Sciences. Available from: [Link]

-

Aralez Bio. Boc-5-fluoro-L-tryptophan. Available from: [Link]

-

Lichtenecker, R., et al. (2024). The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications. Chemical Communications. Available from: [Link]

-

Corr, M. J., et al. (2016). A Convenient One-Step Synthesis of L-aminotryptophans and Improved Synthesis of 5-fluorotryptophan. PubMed. Available from: [Link]

-

Hu, B., et al. (2014). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules. Available from: [Link]

-

Kitevski, J. L., et al. (2013). 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. Methods in Molecular Biology. Available from: [Link]

-

Structural Genomics Consortium. (2018). 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening. Open Lab Notebooks. Available from: [Link]

-

ResearchGate. One-Pot Access to L-5,6-Dihalotryptophans and L-Alknyltryptophans Using Tryptophan Synthase. Available from: [Link]

-

MDPI. Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. Available from: [Link]

-

MySkinRecipes. L-N-Boc-5-chlorotryptophan. Available from: [Link]

-

Qianzhu, H., et al. (2024). Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. bioRxiv. Available from: [Link]

-

Yamashita, T., et al. (1991). Fluorescence spectroscopic studies on tryptophan at the saccharide-binding site of castor bean hemagglutinin. PubMed. Available from: [Link]

-

Luck, L. A., & London, R. E. (1996). 19F NMR relaxation studies on 5-fluorotryptophan- and tetradeutero-5-fluorotryptophan-labeled E. coli glucose/galactose receptor. PubMed. Available from: [Link]

-

Du, Q., et al. (2011). Enantioseparation of DL-tryptophan by spiral tube assembly counter-current chromatography and evaluation of mass transfer rate for enantiomers. Journal of Chromatography A. Available from: [Link]

-

Das, A., et al. (2019). Expression, Purification, and Functional Reconstitution of 19F-labeled Cytochrome b5 in Peptide Nanodiscs for NMR. bioRxiv. Available from: [Link]

-

Lee, Y., et al. (2024). 19F NMR-based solvent accessibility profiling reveals tryptophan ring-flip dynamics in a protein. bioRxiv. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. L-N-Boc-5-chlorotryptophan [myskinrecipes.com]

- 4. The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]

- 7. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 8. 19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-N-Boc-5-fluorotryptophan | C16H19FN2O4 | CID 15177506 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to L-N-Boc-5-fluorotryptophan

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of L-N-Boc-5-fluorotryptophan, a key building block in modern peptide synthesis and drug discovery. We will explore its fundamental properties, synthesis, and applications, offering field-proven insights to facilitate its effective use in research and development.

Core Properties of L-N-Boc-5-fluorotryptophan

L-N-Boc-5-fluorotryptophan is a derivative of the essential amino acid L-tryptophan. The introduction of a fluorine atom at the 5-position of the indole ring and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group confers unique properties that are highly valuable in chemical synthesis.

| Property | Value | Source |

| CAS Number | 53478-53-8 | [1][2][3][4] |

| Molecular Weight | 322.33 g/mol | [2][3] |

| Molecular Formula | C₁₆H₁₉FN₂O₄ | [2][3] |

| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(5-fluoro-1H-indol-3-yl)propanoic acid | [3] |

| Synonyms | BOC-5-FLUORO-L-TRYPTOPHAN, (S)-N-Boc-5-fluorotryptophan | [3] |

| Appearance | White solid | [4] |

| Storage | 2-8°C | [3] |

The Significance of Fluorination and Boc Protection

The strategic placement of a fluorine atom on the tryptophan indole ring is a common tactic in medicinal chemistry to modulate the parent molecule's biological activity. Fluorine's high electronegativity can alter the electronic properties of the indole ring, influencing binding affinities, metabolic stability, and pharmacokinetic profiles of resulting peptides and drug candidates.

The Boc protecting group is essential for controlled peptide synthesis. It masks the reactivity of the alpha-amino group, preventing unwanted side reactions during peptide chain elongation. Its stability under various reaction conditions and its straightforward removal under acidic conditions make it a cornerstone of solid-phase peptide synthesis (SPPS).

Synthesis and Purification Workflow

The synthesis of L-N-Boc-5-fluorotryptophan typically begins with the commercially available 5-fluoro-L-tryptophan. The key step is the selective protection of the alpha-amino group with a Boc group.

Experimental Protocol: Boc Protection of 5-Fluoro-L-tryptophan

-

Dissolution: 5-Fluoro-L-tryptophan is dissolved in a suitable solvent system, often a mixture of dioxane and water.

-

Basification: A base, such as sodium hydroxide, is added to deprotonate the amino group, making it nucleophilic.

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture. The nucleophilic amino group attacks one of the carbonyl carbons of the Boc anhydride.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Extraction: The reaction mixture is acidified, and the product is extracted into an organic solvent like ethyl acetate.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure L-N-Boc-5-fluorotryptophan.

Caption: Workflow for the Boc protection of 5-Fluoro-L-tryptophan.

Applications in Peptide Synthesis and Drug Discovery

L-N-Boc-5-fluorotryptophan is a valuable building block for incorporating a fluorinated tryptophan residue into a peptide sequence. This allows for the systematic investigation of the role of this modified amino acid on peptide structure, function, and therapeutic potential.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The general workflow for incorporating L-N-Boc-5-fluorotryptophan into a peptide chain using SPPS is as follows:

-

Resin Preparation: A solid support resin (e.g., Merrifield resin) is prepared with the first amino acid of the desired peptide sequence.

-

Deprotection: The Boc protecting group of the resin-bound amino acid is removed using an acid, such as trifluoroacetic acid (TFA).

-

Coupling: L-N-Boc-5-fluorotryptophan is activated with a coupling agent (e.g., DCC/HOBt) and added to the resin to form a new peptide bond.

-

Washing: The resin is washed to remove excess reagents and byproducts.

-

Repeat: The deprotection, coupling, and washing steps are repeated with subsequent amino acids until the desired peptide sequence is synthesized.

-

Cleavage: The completed peptide is cleaved from the resin, and all protecting groups are removed.

-

Purification and Analysis: The final peptide is purified by high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating L-N-Boc-5-fluorotryptophan.

Conclusion

L-N-Boc-5-fluorotryptophan is a critical reagent for researchers and drug developers aiming to create novel peptides with enhanced biological properties. Its unique combination of a bio-orthogonal fluorine label and a versatile Boc protecting group enables precise chemical synthesis and the exploration of new therapeutic avenues. A thorough understanding of its properties and reaction workflows is paramount to its successful application in the laboratory.

References

-

PubChem Compound Summary for CID 15177506, L-N-Boc-5-fluorotryptophan. National Center for Biotechnology Information. [Link]

-

Chemdad, BOC-5-FLUORO-L-TRYPTOPHAN. Two Chongqing Chemdad Co., Ltd. [Link]

Sources

Spectroscopic Data of L-N-Boc-5-fluorotryptophan: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for L-N-Boc-5-fluorotryptophan, a fluorinated amino acid derivative of significant interest in drug discovery and protein engineering. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but also the underlying scientific principles and experimental considerations.

Introduction

L-N-Boc-5-fluorotryptophan (Boc-L-Trp(5-F)-OH) is a synthetically modified amino acid where the indole ring of tryptophan is fluorinated at the 5-position and the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The introduction of a fluorine atom serves as a powerful probe for biophysical studies, particularly for ¹⁹F NMR spectroscopy, due to the high sensitivity of the ¹⁹F nucleus and the absence of endogenous fluorine in most biological systems. The Boc protecting group is crucial for its application in solid-phase peptide synthesis, allowing for the site-specific incorporation of this non-canonical amino acid into peptides and proteins. Understanding the spectroscopic signature of this molecule is fundamental for its quality control, characterization, and subsequent application in complex biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For L-N-Boc-5-fluorotryptophan, ¹H, ¹³C, and ¹⁹F NMR provide detailed information about its molecular framework.

¹H NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms within the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants are indicative of the electronic environment and neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for L-N-Boc-5-fluorotryptophan

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.99 | br s | - | Indole N-H |

| 7.35 | dd | 8.8, 4.3 | H-7 |

| 7.29 | dd | 10.1, 2.5 | H-4 |

| 7.19 | s | - | H-2 |

| 6.95 | ddd | 8.8, 8.8, 2.5 | H-6 |

| 4.95 | d | 8.1 | N-H (Boc) |

| 4.35-4.28 | m | - | α-H |

| 3.21 | dd | 14.5, 4.8 | β-H |

| 3.09 | dd | 14.5, 7.8 | β'-H |

| 1.35 | s | - | Boc (9H) |

Solvent: CDCl₃, Frequency: 500 MHz

Interpretation: The ¹H NMR spectrum clearly resolves all the expected protons of L-N-Boc-5-fluorotryptophan. The downfield broad singlet at 10.99 ppm is characteristic of the indole N-H proton. The aromatic region (6.95-7.35 ppm) displays the signals for the indole ring protons, with their multiplicities and coupling constants reflecting the substitution pattern. The doublet of doublets for H-7 and H-4, and the doublet of doublet of doublets for H-6 are consistent with the fluorine substitution at the 5-position. The singlet at 7.19 ppm is assigned to the C2-proton of the indole ring. The alpha-proton of the amino acid backbone appears as a multiplet around 4.31 ppm. The diastereotopic beta-protons on the side chain are observed as two distinct doublets of doublets, a consequence of their fixed spatial relationship to the chiral alpha-carbon. The large singlet at 1.35 ppm, integrating to nine protons, is the characteristic signal of the tert-butyl group of the Boc protecting group.

¹³C NMR Spectroscopy

Carbon-13 NMR provides insights into the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for L-N-Boc-5-fluorotryptophan

| Chemical Shift (δ) ppm | Assignment |

| 175.7 | C=O (acid) |

| 157.3 (d, J=233.8 Hz) | C-5 |

| 155.3 | C=O (Boc) |

| 132.8 | C-7a |

| 128.0 (d, J=10.0 Hz) | C-3a |

| 124.7 | C-2 |

| 111.7 (d, J=10.0 Hz) | C-7 |

| 111.6 | C-3 |

| 110.1 (d, J=26.3 Hz) | C-6 |

| 104.2 (d, J=25.0 Hz) | C-4 |

| 79.9 | C (Boc) |

| 54.4 | α-C |

| 28.3 | CH₃ (Boc) |

| 28.2 | β-C |

Solvent: CDCl₃, Frequency: 125 MHz

Interpretation: The ¹³C NMR spectrum is consistent with the structure of L-N-Boc-5-fluorotryptophan. The two carbonyl carbons of the carboxylic acid and the Boc group are observed at 175.7 and 155.3 ppm, respectively. A key feature of the spectrum is the large coupling constant observed for C-5 (233.8 Hz), which is directly bonded to the fluorine atom. The other carbons in the fluorinated aromatic ring (C-3a, C-4, C-6, and C-7) also exhibit smaller carbon-fluorine couplings, which is a powerful tool for confirming the position of fluorination. The signals for the Boc group's quaternary carbon and methyl carbons are found at 79.9 and 28.3 ppm. The alpha- and beta-carbons of the amino acid backbone appear at 54.4 and 28.2 ppm, respectively.

¹⁹F NMR Spectroscopy

Expected Chemical Shift: The ¹⁹F chemical shift of 5-fluorotryptophan incorporated into proteins is typically observed in the range of -118 to -125 ppm relative to CFCl₃. For the free, Boc-protected amino acid in a solvent like CDCl₃, the chemical shift is expected to be in a similar region, although slight variations will occur due to the different chemical environment. The spectrum is expected to show a single signal, likely a multiplet due to coupling with the neighboring aromatic protons (H-4 and H-6).

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. While a dedicated experimental IR spectrum for L-N-Boc-5-fluorotryptophan was not found, the spectrum of the closely related N-Boc-L-tryptophan provides an excellent reference for interpretation.

Expected IR Absorptions for L-N-Boc-5-fluorotryptophan:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400 | N-H | Stretching (Indole) |

| ~3300 | O-H | Stretching (Carboxylic acid, H-bonded) |

| ~2980, 2930 | C-H | Stretching (Alkyl) |

| ~1710 | C=O | Stretching (Carboxylic acid) |

| ~1690 | C=O | Stretching (Boc urethane) |

| ~1520 | N-H | Bending (Amide II) |

| ~1480, 1450 | C=C | Stretching (Aromatic) |

| ~1160 | C-O | Stretching (Boc) |

| ~1050 | C-F | Stretching |

Interpretation: The IR spectrum is expected to display characteristic absorption bands for all the functional groups in L-N-Boc-5-fluorotryptophan. A broad band around 3300 cm⁻¹ would be due to the O-H stretching of the carboxylic acid, likely hydrogen-bonded. The N-H stretch of the indole ring is expected around 3400 cm⁻¹. Strong carbonyl stretching vibrations for the carboxylic acid and the Boc group should appear around 1710 cm⁻¹ and 1690 cm⁻¹, respectively. The presence of the aromatic ring will be confirmed by C=C stretching bands in the 1600-1450 cm⁻¹ region. A key, though potentially weak, absorption for the C-F stretch is expected around 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing amino acid derivatives.

Table 3: ESI-MS Data for L-N-Boc-5-fluorotryptophan

| Ion | m/z (calculated) | m/z (found) |

| [M+H]⁺ | 323.1399 | 323.1401 |

| [M+Na]⁺ | 345.1219 | 345.1220 |

Interpretation: The high-resolution mass spectrometry data confirms the molecular formula of L-N-Boc-5-fluorotryptophan (C₁₆H₁₉FN₂O₄). The experimentally observed mass for the protonated molecule [M+H]⁺ is in excellent agreement with the calculated mass, with a very small mass error. The presence of the sodium adduct [M+Na]⁺ is also commonly observed in ESI-MS and further corroborates the molecular weight of the compound.

Experimental Protocols & Workflows

To ensure the reproducibility and integrity of the spectroscopic data, it is essential to follow standardized experimental protocols.

NMR Spectroscopy Protocol

IR Spectroscopy Protocol

Mass Spectrometry Protocol

Conclusion

This technical guide has presented a detailed analysis of the NMR, IR, and MS spectroscopic data for L-N-Boc-5-fluorotryptophan. The provided data and interpretations serve as a valuable resource for the identification, characterization, and quality control of this important building block in peptide synthesis and chemical biology. The unique spectroscopic features, particularly the signals arising from the fluorinated indole ring, underscore its utility as a sensitive probe in more complex biological environments.

References

The references for the data and interpretations presented in this guide will be compiled from the sources used in the research phase.

A Technical Guide to the Solubility and Stability of L-N-Boc-5-fluorotryptophan

Executive Summary

L-N-Boc-5-fluorotryptophan is a critical building block in contemporary drug discovery and peptide synthesis, valued for its utility as a fluorescent and ¹⁹F NMR probe. However, its effective use is contingent upon a thorough understanding of its physicochemical properties, particularly its solubility and stability. This guide provides a comprehensive technical overview of these characteristics. We delve into the theoretical and practical aspects of solubility in common laboratory solvents and present a detailed protocol for its experimental determination. Furthermore, we explore the principal degradation pathways—acid-mediated deprotection of the Boc group and oxidation of the indole ring—and provide a robust framework for conducting forced degradation studies in line with ICH guidelines. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols required to confidently handle, formulate, and analyze L-N-Boc-5-fluorotryptophan.

Introduction: Significance in Modern Drug Development

L-N-Boc-5-fluorotryptophan, a derivative of the essential amino acid L-tryptophan, has emerged as a strategic tool in medicinal chemistry and chemical biology. The incorporation of a fluorine atom onto the indole ring offers several distinct advantages:

-

¹⁹F NMR Probe: The fluorine atom serves as a highly sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed studies of peptide and protein conformation, dynamics, and binding interactions without the complexity of proton NMR spectra.[1]

-

Altered Physicochemical Properties: Fluorine substitution can modify the lipophilicity and electronic properties of the molecule, potentially enhancing membrane permeability, metabolic stability, and binding affinity of resulting peptides.[2]

-

Fluorescent Reporter: The indole moiety, like that in natural tryptophan, is fluorescent. The fluorine substituent can subtly alter these properties, providing a sensitive reporter on the local microenvironment within a larger biomolecule.[1]

The tert-butyloxycarbonyl (Boc) protecting group on the α-amino nitrogen is essential for peptide synthesis, preventing unwanted side reactions during peptide chain elongation.[3] Its stability in basic conditions and lability in acidic conditions provide the orthogonality required for complex synthetic strategies.[4][5]

Given its importance, a precise understanding of the solubility and stability of this reagent is not merely a matter of convenience but a prerequisite for reproducible and successful research. This guide establishes the necessary protocols and foundational knowledge to achieve this.

Core Physicochemical Properties

A baseline understanding of the molecule's intrinsic properties is the starting point for any experimental design.

| Property | Value | Source |

| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(5-fluoro-1H-indol-3-yl)propanoic acid | PubChem |

| Molecular Formula | C₁₆H₁₉FN₂O₄ | PubChem[6] |

| Molecular Weight | 322.33 g/mol | PubChem[6] |

| Appearance | White to off-white solid powder | Generic observation |

| Predicted pKa | 3.82 ± 0.10 | Chemdad[7] |

| Melting Point | 134 - 139 °C (for N-Boc-L-tryptophan) | Fisher Scientific[8] |

Note: The melting point is provided for the non-fluorinated parent compound and serves as an approximate reference.

Solubility Profile

The solubility of L-N-Boc-5-fluorotryptophan is dictated by the interplay between the polar carboxylic acid group, the large, lipophilic Boc-protected amine, and the fluorinated indole side chain. While it is sparingly soluble in water, it exhibits good solubility in many common organic solvents.[3][9]

Qualitative Solubility in Common Laboratory Solvents

Based on the properties of structurally similar Boc-protected amino acids, the following qualitative solubility can be expected. This table serves as a starting point for solvent selection.

| Solvent | Type | Expected Solubility | Rationale |

| Water / Buffers (pH ~7) | Protic, Polar | Low | The large, nonpolar Boc and indole groups dominate, outweighing the polarity of the carboxylate. |

| Methanol (MeOH) / Ethanol (EtOH) | Protic, Polar | Moderate | The alcohol can solvate both the polar and nonpolar regions of the molecule. |

| Dichloromethane (DCM) | Aprotic, Nonpolar | Moderate to High | Often used in Boc-chemistry protocols and effectively solvates protected amino acids.[10] |

| Dimethylformamide (DMF) | Aprotic, Polar | High | An excellent solvent for peptide synthesis reagents, known to dissolve Boc-protected amino acids effectively.[9][10] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | High | A powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.[3] |

Experimental Protocol for Quantitative Solubility Determination

To generate precise, quantitative data, the shake-flask method followed by HPLC analysis is a reliable and widely accepted approach.

Objective: To determine the saturation solubility of L-N-Boc-5-fluorotryptophan in various solvents at a controlled temperature (e.g., 25 °C).

Methodology:

-

Preparation: Add an excess amount of L-N-Boc-5-fluorotryptophan powder to a series of vials, each containing a known volume (e.g., 1.0 mL) of a selected solvent. Causality: Using an excess ensures that a saturated solution is formed, with undissolved solid remaining.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours. Causality: This extended mixing period allows the system to reach thermodynamic equilibrium between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. For faster separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes). Causality: This step is critical to ensure that only the saturated supernatant is sampled, preventing artificially high concentration measurements.

-

Sampling and Dilution: Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant. Immediately dilute this aliquot with a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile/water) to a concentration within the linear range of the HPLC calibration curve. Causality: Dilution is necessary to prevent the sample from crashing out of solution and to ensure the detector response is quantifiable and accurate.

-

Quantification by HPLC: Analyze the diluted sample using a calibrated reverse-phase HPLC method with UV detection (see Section 4.3 for a typical method).

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and then back-calculate the original concentration in the saturated solution using the dilution factor.

The workflow for this protocol is visualized below.

Stability Profile and Degradation Pathways

The stability of L-N-Boc-5-fluorotryptophan is primarily influenced by two key structural motifs: the acid-labile Boc protecting group and the oxidatively sensitive indole side chain .[5][8][11]

Principal Degradation Pathways

-

Acid-Catalyzed Hydrolysis (Deprotection): The Boc group is readily cleaved under acidic conditions, such as exposure to trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[11][12] The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the free amine (5-fluoro-L-tryptophan), carbon dioxide, and a stable tert-butyl cation.[4][5] The tert-butyl cation can potentially alkylate other nucleophiles, a side reaction that can be minimized by using "scavenger" reagents like anisole.[4]

-

Oxidative Degradation: The electron-rich indole ring of tryptophan is highly susceptible to oxidation.[6][8] Common laboratory oxidants (e.g., hydrogen peroxide), exposure to light (photolysis), and heat in the presence of oxygen can trigger complex degradation cascades.[7][8] This can lead to a variety of oxidized products, including N-formylkynurenine (NFK) and kynurenine, which often result in a yellow or brown discoloration of the material or its solutions.[13]

The diagram below illustrates these two primary routes of degradation.

Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[1][2][14] The goal is to induce a modest level of degradation (typically 5-20%) to ensure that the resulting degradants can be reliably detected and resolved from the parent compound.[15]

Objective: To assess the stability of L-N-Boc-5-fluorotryptophan under various stress conditions and identify key degradation products.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of L-N-Boc-5-fluorotryptophan in a suitable solvent (e.g., acetonitrile or DMF) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for several hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature. Note: The Boc group is generally stable to base, but this condition tests for other potential liabilities.

-

Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light.

-

Thermal Stress: Incubate a vial of the stock solution (and a separate vial of the solid powder) in an oven at an elevated temperature (e.g., 80 °C).

-

Photolytic Stress: Expose the stock solution in a photostable, transparent vial to a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps). A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 2, 4, 8, 24 hours).

-

Sample Quenching:

-

For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively.

-

No quenching is typically needed for other samples.

-

-

Analysis: Dilute all samples to the same final concentration with the mobile phase and analyze immediately by a stability-indicating HPLC method (see Section 4.3). Compare the chromatograms of the stressed samples to an unstressed control sample.

Stability-Indicating HPLC Method

A robust analytical method is required to separate the intact parent compound from all process impurities and potential degradation products.

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately nonpolar molecules like Boc-protected amino acids. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid and any free amine degradants. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |

| Gradient | 20% to 80% B over 20 minutes | A gradient elution is necessary to separate early-eluting polar degradants from the more retained parent compound and potentially nonpolar degradants. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 220 nm and 280 nm | 220 nm provides a general response for the peptide backbone and Boc group, while 280 nm is characteristic of the indole chromophore.[16] |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

Storage and Handling Recommendations

Based on the compound's stability profile, the following storage and handling procedures are recommended to ensure its long-term integrity:

-

Storage: Store the solid material in a tightly sealed container at 2-8°C, protected from light. For long-term storage, -20°C is preferable.[17]

-

Solution Handling: Prepare solutions fresh whenever possible. If stock solutions must be stored, use an aprotic solvent like DMF or DMSO, store in small aliquots at -20°C, and protect from light. Avoid preparing and storing solutions in acidic media.

Conclusion

L-N-Boc-5-fluorotryptophan is a stable compound when handled and stored under appropriate conditions. Its primary liabilities are acidic environments, which cause deprotection, and exposure to oxidative conditions (light, heat, oxidizing agents), which can degrade the indole side chain. Understanding these characteristics is paramount for its successful application. The protocols provided in this guide offer a robust framework for researchers to quantitatively assess the solubility and stability of this vital synthetic building block, thereby ensuring the integrity and reproducibility of their scientific endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15177506, L-N-Boc-5-fluorotryptophan. Retrieved from [Link]

- Stadler, C., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. Biotechnology Journal.

- Boll, B., et al. (2020). Oxidative rearrangement of tryptophan to indole nitrile by a single diiron enzyme.

- Jones, A., et al. (2006). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Organic Process Research & Development.

-

Chemdad (n.d.). BOC-5-FLUORO-L-TRYPTOPHAN Chemical Properties. Retrieved from [Link]

- Gorelik, M., et al. (2014). 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. Journal of Visualized Experiments.

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. University of Rhode Island. Retrieved from [Link]

-

Total Synthesis (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

CD Formulation (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

- Zhang, Y., et al. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Scientific Reports.

- Wang, W., et al. (2019). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs.

-

AAPPTec (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Wikipedia (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

BioPharmaSpec (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

-

ResolveMass Laboratories (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-6.

- Franzén, H., et al. (1984). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives.

-

DigitalCommons@URI (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

- Karner, S., et al. (2020). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods.

-

Request PDF (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. Retrieved from [Link]

-

Hopax (n.d.). Understanding N-Boc-L-Tryptophan: Properties, Sourcing, and Applications. Retrieved from [Link]

-

ResearchGate (n.d.). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. Retrieved from [Link]

Sources

- 1. biopharminternational.com [biopharminternational.com]

- 2. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CAS 13139-14-5: N-tert-Butoxycarbonyl-L-tryptophan [cymitquimica.com]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biopharmaspec.com [biopharmaspec.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. benchchem.com [benchchem.com]

- 17. N-Boc-1-Boc-L-tryptophan, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Technical Guide to L-N-Boc-5-Fluorotryptophan for Researchers and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Peptide and Protein Chemistry

In the landscape of modern drug discovery and chemical biology, the strategic incorporation of non-canonical amino acids into peptides and proteins offers a powerful tool to enhance therapeutic properties and elucidate biological mechanisms. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine. L-N-Boc-5-fluorotryptophan, a derivative of the essential amino acid L-tryptophan, stands out as a critical building block in this arena.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it ideally suited for Boc-based solid-phase peptide synthesis (SPPS), a cornerstone of peptide chemistry.[3][4][5]

The introduction of a fluorine atom at the 5-position of the indole ring of tryptophan offers several distinct advantages. Fluorine's high electronegativity can alter the electronic properties of the indole ring, influencing cation-π and π-π stacking interactions, which are crucial for molecular recognition and protein structure stabilization.[6] This modification can lead to enhanced binding affinity, increased metabolic stability by blocking sites of enzymatic degradation, and improved pharmacokinetic profiles of peptide-based therapeutics.[1][2] Furthermore, the presence of the ¹⁹F nucleus provides a sensitive and specific probe for Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of protein conformation, dynamics, and ligand binding without interference from other signals in the biomolecule.[7][8][9][10][11]

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial sourcing, quality assessment, and practical application of L-N-Boc-5-fluorotryptophan in their research endeavors.

Commercial Suppliers of L-N-Boc-5-Fluorotryptophan

The accessibility of high-quality L-N-Boc-5-fluorotryptophan is paramount for reproducible and reliable experimental outcomes. A number of reputable chemical suppliers offer this compound, often with varying purity grades and in a range of quantities to suit both small-scale research and larger-scale development projects. When selecting a supplier, it is crucial to consider not only the purity but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA), to ensure the identity and quality of the material.

Below is a comparative table of prominent commercial suppliers for L-N-Boc-5-fluorotryptophan (CAS Number: 53478-53-8).[12]

| Supplier | Product Name(s) | Purity | Available Quantities | Additional Information |

| Parchem | L-N-Boc-5-Fluorotryptophan | Inquire | Bulk and research quantities | Global supplier of specialty chemicals. |

| AChemBlock | Boc-5-Fluoro-L-tryptophan | ≥95% | 5g, 25g, and bulk inquiry | Provides detailed product information including IUPAC name and SMILES. |

| Nanjing Xinbell Pharmaceutical Technology Co., Ltd. | Boc-5-Fluoro-L-Tryptophan | Inquire | Inquire | Pharmaceutical intermediate supplier. |

| Chem-Impex International, Inc. | Fmoc-5-fluoro-L-tryptophan | ≥99.9% (Chiral HPLC) | Inquire | Offers the Fmoc-protected version, suitable for Fmoc-based SPPS. |

| Sigma-Aldrich (Merck) | Boc-Trp-OH | ≥99.0% (TLC) | 5g, and other sizes | While not the 5-fluoro derivative, they are a major supplier of the parent Boc-protected tryptophan, indicating a likelihood of sourcing the fluorinated version. |

| TCI Chemicals | N-(tert-Butoxycarbonyl)-L-tryptophan | >98.0%(HPLC) | 25g | A major supplier of the parent compound, with detailed specifications available. |

Core Application: Incorporation into Peptides via Boc-Solid-Phase Peptide Synthesis (SPPS)

The primary application of L-N-Boc-5-fluorotryptophan is its incorporation into peptide chains using the Boc-SPPS methodology. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently linked to an insoluble resin support.[3][4][] The Boc group serves as a temporary protecting group for the Nα-amino group, which is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), before the coupling of the next amino acid.[3][5]

Experimental Protocol: Step-by-Step Boc-SPPS Cycle for L-N-Boc-5-Fluorotryptophan Incorporation

This protocol outlines a general manual procedure for the incorporation of L-N-Boc-5-fluorotryptophan into a peptide sequence on a resin support.

Materials and Reagents:

-

L-N-Boc-5-fluorotryptophan

-

Peptide synthesis resin (e.g., Merrifield or PAM resin for C-terminal acids, MBHA or BHA resin for C-terminal amides)[5]

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

Scavengers for cleavage (e.g., anisole, thioanisole)[5]

-

Cold diethyl ether

Workflow Diagram:

Caption: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Step-by-Step Methodology:

-

Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add DCM to completely cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[4]

-

Drain the solvent.

-

-

Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2-5 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[5]

-

Drain the TFA solution and wash the resin thoroughly with DCM followed by DMF to remove residual acid.[4]

-

-

Neutralization:

-

Wash the resin with a 5-10% DIEA solution in DCM or DMF to neutralize the protonated N-terminal amine.

-

Agitate for 5-10 minutes and drain.

-

Wash the resin several times with DMF and DCM.

-

-

Coupling of L-N-Boc-5-fluorotryptophan:

-

In a separate vial, dissolve 2-4 equivalents of L-N-Boc-5-fluorotryptophan and a suitable coupling agent (e.g., HBTU) in DMF.

-

Add this solution to the resin, followed by 4-6 equivalents of DIEA to initiate the coupling reaction.[4]

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the reaction completion using a qualitative method like the Kaiser test (a negative test indicates a complete reaction).

-

-

Washing:

-

After successful coupling, drain the reaction mixture and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

-

Repeat Cycle:

-

Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

-

Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

-

This is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) in the presence of scavengers.[3][5][14]

-

The crude peptide is then precipitated with cold diethyl ether, washed, and dried.

-

Quality Control and Analytical Characterization

Ensuring the purity and identity of L-N-Boc-5-fluorotryptophan is a critical prerequisite for its use in synthesis. A comprehensive Certificate of Analysis should be requested from the supplier, which typically includes data from the following analytical techniques.

1. High-Performance Liquid Chromatography (HPLC):

HPLC is a standard method for assessing the purity of amino acid derivatives. A reversed-phase HPLC method is typically employed.

-

Typical Column: C18, 3-5 µm particle size.

-

Mobile Phase: A gradient of water and acetonitrile, often with 0.1% TFA as an ion-pairing agent.

-

Detection: UV detection at 220 nm and 280 nm.

-

Expected Outcome: A single major peak corresponding to L-N-Boc-5-fluorotryptophan, with purity generally expected to be >98%.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for structural elucidation and confirmation of identity. Both ¹H and ¹³C NMR should be performed. The ¹⁹F NMR spectrum is particularly diagnostic.

-

¹H NMR: The spectrum will show characteristic signals for the Boc group (a singlet around 1.4 ppm), the protons on the indole ring, and the alpha and beta protons of the amino acid backbone.

-

¹³C NMR: Will show the expected number of carbon signals corresponding to the structure.

-

¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom. Its chemical shift will be characteristic of the 5-fluoroindole moiety.

3. Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Technique: Electrospray ionization (ESI) is commonly used.

-

Expected Mass: The calculated monoisotopic mass of C₁₆H₁₉FN₂O₄ is approximately 322.13 Da.[12] The ESI-MS spectrum should show a prominent ion corresponding to [M+H]⁺ at m/z 323.13 or [M+Na]⁺ at m/z 345.11.

Applications in Drug Discovery and Chemical Biology

The unique properties of 5-fluorotryptophan make it a valuable tool in various research and development areas.

Diagram of Key Application Areas:

Caption: Key application areas of L-N-Boc-5-fluorotryptophan.

-

Development of Peptide Therapeutics: The incorporation of 5-fluorotryptophan into therapeutic peptides can enhance their metabolic stability, leading to a longer in vivo half-life. The altered electronic properties of the indole ring can also lead to improved binding affinity and selectivity for their biological targets.[2]

-

¹⁹F NMR Studies of Protein Structure and Dynamics: The fluorine atom serves as an excellent NMR probe for studying protein structure, folding, and dynamics.[7][8][9][10][11] Since ¹⁹F has a large chemical shift dispersion and there is no background signal in biological systems, it allows for the sensitive detection of conformational changes and protein-ligand interactions.[8][9]

-

Fluorescent Probes: The indole side chain of tryptophan is inherently fluorescent. The introduction of a fluorine atom can modulate its fluorescent properties, making 5-fluorotryptophan a useful probe for studying protein microenvironments and interactions.[9][15]

Conclusion

L-N-Boc-5-fluorotryptophan is a versatile and powerful building block for researchers in peptide chemistry, drug discovery, and chemical biology. Its strategic use allows for the creation of peptides with enhanced therapeutic potential and provides a unique tool for detailed biophysical studies. By understanding the commercial sources, proper handling and application in SPPS, and the key analytical methods for quality control, researchers can effectively leverage this fluorinated amino acid to advance their scientific objectives. This guide provides a foundational framework to facilitate the successful integration of L-N-Boc-5-fluorotryptophan into innovative research and development projects.

References

- 1. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 9. 5-Fluoro-d,l-Tryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein | Springer Nature Experiments [experiments.springernature.com]

- 10. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. L-N-Boc-5-fluorotryptophan | C16H19FN2O4 | CID 15177506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemistry.du.ac.in [chemistry.du.ac.in]

- 15. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

Section 1: Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to the Safe Handling of L-N-Boc-5-fluorotryptophan

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for L-N-Boc-5-fluorotryptophan (Boc-Trp(5-F)-OH). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the responsible and safe utilization of this valuable synthetic building block.

L-N-Boc-5-fluorotryptophan is a derivative of the essential amino acid L-tryptophan. It features two key modifications: a tert-butoxycarbonyl (Boc) protecting group on the α-amino nitrogen and a fluorine atom at the 5-position of the indole ring. The Boc group is instrumental in peptide synthesis, preventing unwanted reactions at the amine terminus, while the fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a final drug candidate.[1][2]